DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation
DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling of biomolecules. Its exceptional photophysical properties and its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions make it an invaluable tool in various research and development applications, including proteomics, genomics, and cell biology.
Core Properties and Chemical Structure
DiSulfo-Cy5 alkyne is a cyanine (B1664457) dye functionalized with two sulfonate groups and a terminal alkyne. The sulfonate moieties impart high aqueous solubility, mitigating the challenges of aggregation often encountered with hydrophobic fluorescent dyes in biological buffers.[1][2] The terminal alkyne group serves as a reactive handle for "click chemistry," enabling the formation of a stable triazole linkage with azide-modified biomolecules.[1][3]
The chemical structure of the sodium salt of DiSulfo-Cy5 alkyne is as follows:
Molecular Formula: C₃₅H₄₀N₃NaO₇S₂[1][2]
IUPAC Name: sodium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-((1E,3E)-5-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium-5-sulfonate[2]
Below is a two-dimensional representation of the DiSulfo-Cy5 alkyne chemical structure:
Physicochemical and Spectroscopic Data
The quantitative properties of DiSulfo-Cy5 alkyne are summarized in the table below, providing essential data for experimental design and implementation.
| Property | Value | References |
| Molecular Weight | 701.83 g/mol | [1][2] |
| CAS Number | 1617497-19-4 (sodium salt) | [1][2] |
| Appearance | Dark blue solid | [4] |
| Solubility | Water, DMSO, DMF | [1][4] |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][4] |
Experimental Protocol: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details a representative protocol for the covalent labeling of an azide-modified protein with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed click reaction.
Materials:
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Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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DiSulfo-Cy5 alkyne
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Dimethylsulfoxide (DMSO) or water for stock solution preparation
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
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Sodium ascorbate (B8700270)
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Deionized water
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Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
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Preparation of Stock Solutions:
-
DiSulfo-Cy5 Alkyne: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or deionized water. Store any unused portion at -20°C, protected from light.
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Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
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THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
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-
Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein with the DiSulfo-Cy5 alkyne. The final concentration of the protein and the molar excess of the dye will need to be optimized for your specific application but a 4-50 fold molar excess of the alkyne is a common starting point.[2]
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Add 10 µL of the 100 mM THPTA solution to the reaction mixture and vortex briefly.[2]
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Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[2]
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-
Initiation of the Click Reaction:
-
To initiate the cycloaddition, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[2]
-
Vortex the reaction mixture gently to ensure thorough mixing.
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-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber-colored tube.
-
Incubate the reaction for 30-60 minutes at room temperature.[2]
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-
Purification of the Labeled Protein:
-
Following incubation, the labeled protein can be purified from unreacted dye and catalyst components using methods such as ethanol (B145695) precipitation (for oligonucleotides), size-exclusion chromatography, or dialysis.
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Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified protein with DiSulfo-Cy5 alkyne.
Caption: Workflow for labeling of azide-modified proteins with DiSulfo-Cy5 alkyne.
Signaling Pathways and Applications
DiSulfo-Cy5 alkyne is not directly involved in signaling pathways but is a tool to visualize and quantify molecules that are. Its application in metabolic labeling, for instance, allows for the tracking of newly synthesized proteins or glycans within cellular pathways. By introducing azide-modified metabolic precursors to cells, researchers can subsequently label these molecules with DiSulfo-Cy5 alkyne and visualize their localization, trafficking, and interactions.
The high sensitivity and specificity of click chemistry, combined with the excellent photophysical properties of DiSulfo-Cy5, make this probe suitable for a wide range of applications, including:
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Fluorescence Microscopy: Imaging the localization of labeled biomolecules in fixed or living cells.
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Flow Cytometry: Quantifying the amount of labeled biomolecule on a per-cell basis.
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In-gel Fluorescence Scanning: Detecting labeled proteins or nucleic acids in electrophoretic gels.
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Proteomics: Identifying and quantifying post-translationally modified proteins.
The versatility and reliability of DiSulfo-Cy5 alkyne, coupled with the robustness of the CuAAC reaction, establish it as a cornerstone reagent for modern chemical biology and drug discovery.
